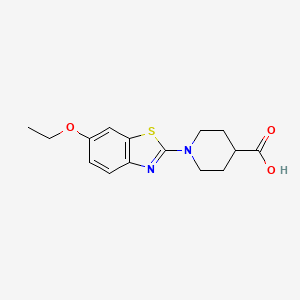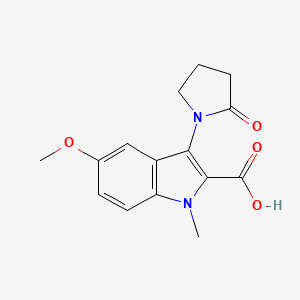![molecular formula C20H22N2O5S B7876957 N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]phenylalanine](/img/structure/B7876957.png)
N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]phenylalanine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]phenylalanine typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the sulfonyl and phenylalanine groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]phenylalanine can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the acetyl or sulfonyl groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxaldehyde .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]phenylalanine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include other indole derivatives such as:
- Indole-3-acetic acid
- Indole-3-carbinol
- 5-hydroxyindoleacetic acid
Uniqueness
N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]phenylalanine is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity . This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
2-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-13-10-16-12-17(8-9-19(16)22(13)14(2)23)28(26,27)21-18(20(24)25)11-15-6-4-3-5-7-15/h3-9,12-13,18,21H,10-11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNRSLBDNNYLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one](/img/structure/B7876885.png)

![4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoic acid](/img/structure/B7876897.png)

![4-thien-2-yl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B7876916.png)
![6-{[Butyl(ethyl)amino]sulfonyl}-2-oxo-1,2-dihydroquinoline-4-carboxylic acid](/img/structure/B7876920.png)
![N-methyl-N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]glycine](/img/structure/B7876921.png)
![1-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7876937.png)
![1-[(5-nitro-1H-indol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7876942.png)
![1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline](/img/structure/B7876950.png)
![4-({[(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B7876972.png)
![[6-(azepan-1-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B7876976.png)
